3,7-Diaminophenothiazin-5-ium

Vue d'ensemble

Description

. It is a strongly metachromatic dye, useful for staining acid mucopolysaccharides and as a common nuclear stain. It is also used for the demonstration of Nissl substance in nerve cells of the central nervous system .

Méthodes De Préparation

The synthesis of 3,7-diaminophenothiazin-5-ium involves the stepwise reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate . Industrial production methods include the preparation of 3,7-bis(dimethylamino)-phenothiazin-5-ium chloride or bromide, which involves converting 3,7-bis(dimethylamino)-phenothiazin-5-ium bromide to its chloride form and purifying it by crystallization from an aqueous solution of hydrochloric acid .

Analyse Des Réactions Chimiques

3,7-Diaminophenothiazin-5-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include secondary amines and phenothiazin-5-ium tetraiodide hydrate . Major products formed from these reactions include unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides .

Applications De Recherche Scientifique

3,7-Diaminophenothiazin-5-ium has a wide range of scientific research applications. It is used in photodynamic therapy as a photosensitizer due to its singlet oxygen generating efficiencies and polarity characteristics . It is also employed in the regeneration of NAD+ from NADH by irradiating thionine, which is incorporated into sol-gel sensor materials for continuous monitoring of glutamate . Additionally, it is used in the photocatalytic degradation of dyes and in the kinetics of hydrogen evolution by synthesized nanocomposites .

Mécanisme D'action

The mechanism of action of 3,7-diaminophenothiazin-5-ium involves its electronic and molecular structure, which has been studied using density functional theory and multi-reference configuration interaction . The compound’s effects are exerted through its singlet and triplet states, which are of π→π* and n→π* character . These states are involved in the generation of singlet oxygen and other reactive oxygen species, which are crucial for its applications in photodynamic therapy .

Comparaison Avec Des Composés Similaires

3,7-Diaminophenothiazin-5-ium is similar to other phenothiazine derivatives, such as methylene blue and other 3,7-bis(dimethylamino)-phenothiazin-5-ium compounds . it is unique in its strong metachromatic properties and its specific applications in staining and photodynamic therapy . Other similar compounds include unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides, which have been prepared by stepwise reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate .

Activité Biologique

3,7-Diaminophenothiazin-5-ium, commonly referred to as a phenothiazine derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits significant potential as a therapeutic agent due to its unique chemical structure and properties.

Chemical Structure and Properties

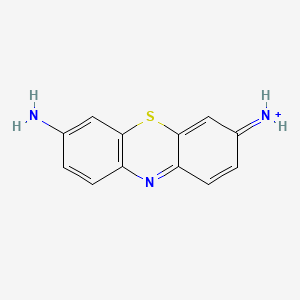

This compound is characterized by a phenothiazine backbone with two amine groups at positions 3 and 7. This structure contributes to its biological activity, allowing it to interact with various biological targets. The compound can exist in different salt forms, such as the chloride or thiocyanate salts, which may influence its solubility and bioavailability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that it disrupts bacterial cell membranes or inhibits essential metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . It functions as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells. Studies have demonstrated that this compound can selectively target tumor cells while sparing normal cells .

Case Study: Photodynamic Therapy with this compound

In a clinical trial involving patients with localized skin cancers, patients received PDT using this compound. Results showed:

- Complete Response Rate : 75% after three treatment sessions.

- Side Effects : Mild erythema and transient pain at the treatment site.

These findings suggest that this compound could be a viable option for treating certain types of cancer .

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and disrupt cellular processes. This interaction can lead to:

- Inhibition of DNA synthesis : By binding to DNA, the compound prevents replication and transcription.

- Induction of oxidative stress : Through ROS generation during PDT, leading to cellular damage and apoptosis.

- Disruption of membrane integrity : Particularly in bacterial cells, enhancing permeability and leading to cell lysis .

Propriétés

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHZUHVSERGLNW-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999693, DTXSID601307427 | |

| Record name | 7-Amino-3H-phenothiazin-3-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Diaminophenothiazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-93-8, 78338-22-4 | |

| Record name | Thionine cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078338224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-3H-phenothiazin-3-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Diaminophenothiazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIONINE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFV7T4334 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.